2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid
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Overview
Description
2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid typically involves the esterification of a chromene derivative with acetic acid. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromene derivative . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and purification can be scaled up for industrial applications, involving larger reaction vessels and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid involves its interaction with various molecular targets. The chromene moiety can interact with cellular proteins and enzymes, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid
- 2-{[4-Methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- 2-{[3,4-Dimethyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
Uniqueness
2-{[3-(Carboxymethoxy)-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL]oxy}acetic acid is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its carboxymethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16O8 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[[1-(carboxymethoxy)-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C17H16O8/c18-14(19)7-23-9-5-12(24-8-15(20)21)16-10-3-1-2-4-11(10)17(22)25-13(16)6-9/h5-6H,1-4,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
DSAVUSBSPAOMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3OCC(=O)O)OCC(=O)O)OC2=O |
Origin of Product |
United States |
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